3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex pyrazole derivatives involves various methodologies aiming to explore their structural properties and potential applications. For instance, Prabhuswamy et al. (2016) demonstrated the synthesis and crystal structure analysis of a related compound, highlighting the significance of crystallography in understanding the molecular interactions and stabilization mechanisms within such molecules (Prabhuswamy et al., 2016). Similarly, Kumara et al. (2018) synthesized a novel pyrazole derivative, focusing on its Hirshfeld surface, DFT calculations, and thermo-optical studies to reveal the compound's stability and potential for further applications (Kumara et al., 2018).
Potential Biological Activities
The search for new therapeutic agents leads to the evaluation of pyrazole derivatives for their potential biological activities. For example, the study by Sowmya et al. (2018) adopted a green approach for synthesizing thiophenyl pyrazoles and isoxazoles, examining their antimicrobial activity, which suggests their potential use in developing new antimicrobial agents (Sowmya et al., 2018). Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating them as anti-tumor agents, which indicates the versatility of pyrazole derivatives in medicinal chemistry (Gomha et al., 2016).
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-18(13-17(25-26)16-12-15(29-2)7-8-20(16)30-3)22(28)23-14-19(21-6-4-11-31-21)27-10-5-9-24-27/h4-13,19H,14H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGHALNQTXSGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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